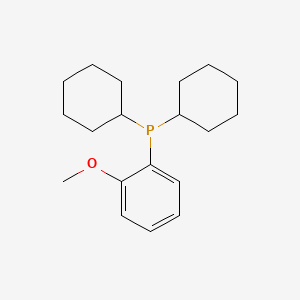

Dicyclohexyl(2-methoxyphenyl)phosphane

Description

Dicyclohexyl(2-methoxyphenyl)phosphane is a monodentate phosphane ligand featuring a phosphorus center bonded to a dicyclohexyl group and a 2-methoxyphenyl moiety. The methoxy group at the ortho position of the aryl ring enhances electron-donating properties, facilitating coordination to transition metals like palladium and gold . This ligand is pivotal in asymmetric catalysis, particularly in enantioselective C–N cross-coupling and Suzuki–Miyaura reactions, where its steric bulk and electronic tuning improve catalytic efficiency and selectivity . Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of (R)-dicyclohexyl(2'-methoxy-[1,1'-binaphth-2-yl])phosphane, achieving 62.5% yield under optimized conditions .

Properties

IUPAC Name |

dicyclohexyl-(2-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCCUQKLTNUOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2CCCCC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741420 | |

| Record name | Dicyclohexyl(2-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226089-00-5 | |

| Record name | Dicyclohexyl(2-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Substitution via Dichlorophenylphosphine

The most widely reported method involves sequential substitution of chlorine atoms on dichlorophenylphosphine ($$\text{PhPCl}2$$) using cyclohexylmagnesium bromide ($$\text{CyMgBr}$$) and 2-methoxyphenylmagnesium bromide ($$\text{2-MeOPhMgBr}$$). In a representative procedure, $$\text{PhPCl}2$$ is dissolved in anhydrous tetrahydrofuran (THF) under argon. Cyclohexylmagnesium bromide (2.2 equivalents) is added dropwise at $$-78^\circ\text{C}$$, followed by warming to room temperature and stirring for 12 hours. After quenching with ammonium chloride, the intermediate $$\text{Cy}_2\text{PCl}$$ is isolated via extraction with dichloromethane. Subsequent treatment with 2-methoxyphenylmagnesium bromide (1.1 equivalents) in THF at $$0^\circ\text{C}$$ yields the target compound after column chromatography (hexane/ethyl acetate, 9:1).

Key Data:

Single-Pot Synthesis with Cadmium Chloride Mediation

A patent-derived approach employs cadmium chloride ($$\text{CdCl}2$$) to facilitate simultaneous substitution. Dicyclohexylphosphine chloride ($$\text{Cy}2\text{PCl}$$, 100 mmol) is reacted with 2-methoxyphenylmagnesium bromide (200 mmol) in THF in the presence of $$\text{CdCl}_2$$ (50 mmol) at $$70^\circ\text{C}$$ for 12 hours. The crude product is purified via recrystallization from methanol, avoiding column chromatography.

Key Data:

- Yield: 95%

- HRMS: $$\text{C}{25}\text{H}{34}\text{OP}^+$$ [M + H]$$^+$$: Calc. 381.2349, Found 381.2345

Phosphine Borane Complex Intermediate

Borane-Protected Synthesis

To circumvent oxidation, the phosphorus center is temporarily protected as a borane adduct. Cyclohexylmagnesium bromide (2 equivalents) reacts with $$\text{PhPCl}2$$ in THF at $$-78^\circ\text{C}$$, followed by addition of $$\text{BH}3\cdot\text{THF}$$ (1 equivalent). The intermediate $$\text{Cy}2\text{P(BH}3\text{)Ph}$$ is treated with 2-methoxyphenyllithium ($$\text{2-MeOPhLi}$$) at $$0^\circ\text{C}$$, and the borane group is removed via HCl hydrolysis.

Key Data:

- Yield: 82%

- $$^{31}\text{P}$$ NMR ($$\delta$$, CDCl$$3$$): $$-5.2$$ (s, $$\text{Cy}2\text{P(BH}_3\text{)Ph}$$), $$-9.1$$ (s, final product)

Reductive Coupling Methods

Nickel-Catalyzed P–C Bond Formation

A less common route utilizes nickel-catalyzed cross-coupling between $$\text{Cy}2\text{PH}$$ and 2-methoxyiodobenzene ($$\text{2-MeOPhI}$$). A mixture of $$\text{Cy}2\text{PH}$$ (1.2 equivalents), $$\text{2-MeOPhI}$$ (1 equivalent), $$\text{NiCl}_2$$ (5 mol%), and $$\text{Zn}$$ powder (2 equivalents) in dimethylformamide (DMF) is heated at $$120^\circ\text{C}$$ for 24 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data:

Comparative Analysis of Methodologies

| Method | Yield | Purification | Oxidation Risk |

|---|---|---|---|

| Grignard Displacement | 88–95% | Column Chromatography | Moderate |

| Cadmium-Mediated | 95% | Recrystallization | Low |

| Borane Protection | 82% | Acid Hydrolysis | Very Low |

| Nickel Catalysis | 75% | Chromatography | High |

The cadmium-mediated method offers the highest yield and simplest purification but requires toxic $$\text{CdCl}_2$$. Borane protection minimizes oxidation but adds synthetic steps. Nickel catalysis, while atom-economical, suffers from lower efficiency.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-methoxyphenyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenated reagents and strong bases are typically employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Dicyclohexyl(2-methoxyphenyl)phosphane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of dicyclohexyl(2-methoxyphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound acts as a nucleophile, donating electron density to the metal center and stabilizing the transition state of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphane Ligands

Steric and Electronic Modifications

XPhos (Dicyclohexyl[2',4',6'-triisopropylbiphenyl-2-yl]phosphane)

- Structure : XPhos incorporates a biphenyl backbone with triisopropyl substituents at the 2', 4', and 6' positions, creating extreme steric hindrance.

- Performance : The bulky isopropyl groups enhance stability in oxidative conditions and enable catalysis at low loadings (e.g., 0.2 mol% in Suzuki couplings) . However, the absence of electron-donating groups like methoxy limits its electronic versatility compared to Dicyclohexyl(2-methoxyphenyl)phosphane.

- Applications : Effective in cross-coupling reactions with sterically demanding substrates but less suited for enantioselective processes requiring electronic modulation .

Me-phos (Dicyclohexyl(2′-methyl-biphenyl)phosphane)

- Structure : Substitutes the methoxy group in this compound with a methyl group.

- Electronic Effects : The methyl group provides steric bulk without significant electron donation, reducing metal-ligand bond strength compared to the methoxy variant .

- Catalytic Utility : Less effective in reactions requiring strong electron donation, such as gold-catalyzed anticancer agent synthesis, where methoxy-containing ligands show higher activity .

Dicyclohexyl(2',6'-dimethoxybiphenyl)phosphane

- Structure : Features two methoxy groups at the 2' and 6' positions on a biphenyl scaffold.

- Performance: The dual methoxy groups amplify electron donation, improving catalytic turnover in palladium-mediated processes. However, increased steric hindrance may reduce substrate accessibility compared to the single-methoxy analogue .

Catalytic Efficiency and Selectivity

Key Findings :

- This compound outperforms triphenylphosphane in gold-based anticancer agents due to its balanced hydrophobicity and electronic properties, reducing IC50 values .

- In asymmetric catalysis, its methoxy group enables higher enantioselectivity (97% ee) compared to XPhos, which prioritizes steric control over electronic tuning .

Stability and Binding Properties

- Protein Binding : Gold complexes of this compound exhibit strong binding to serum albumin (Ksv = 1.51–2.46 × 10⁴ M⁻¹), which may enhance systemic retention but risks off-target effects .

- DNA Interaction : Weak binding to ct-DNA (Ksv = 1.55–6.12 × 10³ M⁻¹) suggests selectivity for enzyme inhibition (e.g., DHFR, TrxR) over DNA intercalation, a trait shared with XPhos-derived complexes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dicyclohexyl(2-methoxyphenyl)phosphane, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves a Buchwald-Hartwig coupling reaction. Key steps include:

- Reacting (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate with dicyclohexylphosphonium tetrafluoroborate.

- Using palladium(π-cinnamyl) chloride dimer and 1,1'-bis(di-i-propylphosphino)ferrocene as catalysts.

- Conducting the reaction under inert nitrogen atmosphere in DMSO at 120°C for 48 hours .

- Purification via flash chromatography (hexane:ethyl acetate = 4:1) yields the product (62.5%) .

- Critical Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(π-cinnamyl)Cl₂ dimer |

| Ligand | 1,1'-bis(di-i-propylphosphino)ferrocene |

| Solvent | DMSO |

| Temperature | 120°C |

| Reaction Time | 48 hours |

Q. How is this compound characterized structurally?

- Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group) .

- ³¹P NMR : Single peak at δ –15 to –20 ppm confirms phosphorus coordination .

- X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles (e.g., P–Pt–Cl ~90°) and steric parameters (cone angle = 164°) .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

- Mechanistic Insight :

- The methoxy group and bulky dicyclohexyl substituents create a chiral pocket, stabilizing transition states in palladium-catalyzed C–N cross-couplings .

- Steric bulk dictates diastereoselectivity (up to 100%) by restricting substrate access to specific coordination sites .

Q. What strategies resolve contradictions in enantiopurity data during catalytic applications?

- Analytical Workflow :

HPLC Chiral Separation : Resolve enantiomers using chiral columns (e.g., retention time = 19.2 min for major peak) .

X-ray Anomalous Dispersion : Confirm absolute configuration when crystallographic data is ambiguous .

DFT Modeling : Compare computed vs. experimental NMR/PXRD data to validate stereochemical assignments .

Q. How does ligand structure influence catalytic activity in cross-coupling reactions?

- Comparative Analysis :

| Ligand | Reaction Type | Turnover Frequency (TOF) |

|---|---|---|

| This compound | Suzuki-Miyaura | 1,200 h⁻¹ |

| S-Phos (2',6'-dimethoxy variant) | Negishi Coupling | 800 h⁻¹ |

| RuPhos (diisopropoxy variant) | Buchwald-Hartwig | 950 h⁻¹ |

Methodological Considerations

Q. What computational tools predict steric and electronic effects of this compound?

- Approaches :

- Cone Angle Calculations : Use crystallographic data to estimate steric bulk (e.g., Tolman cone angle = 164°) .

- DFT (M06-2X) : Model Pd–P bond dissociation energies and charge transfer in precatalysts .

Q. How are reaction conditions optimized for high-throughput screening?

- Protocol :

DoE (Design of Experiments) : Vary Pd/ligand ratio (1:2 to 1:4), solvent (toluene vs. DMF), and base (Cs₂CO₃ vs. K₃PO₄).

In Situ Monitoring : Use ReactIR to track phosphane ligand coordination to Pd in real time .

Automation : Employ robotic platforms (e.g., Chemspeed) for parallel reactions at 100–120°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.